(3R,5R)-3,5-dihydroxydecanoic Acid
Description
Properties
CAS No. |
741679-91-4 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(3R,5R)-3,5-dihydroxydecanoic acid |
InChI |
InChI=1S/C10H20O4/c1-2-3-4-5-8(11)6-9(12)7-10(13)14/h8-9,11-12H,2-7H2,1H3,(H,13,14)/t8-,9-/m1/s1 |
InChI Key |
WQZRAWSNEARGPQ-RKDXNWHRSA-N |
Isomeric SMILES |
CCCCC[C@H](C[C@H](CC(=O)O)O)O |
Canonical SMILES |
CCCCCC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis Using Chiral Auxiliaries
One approach involves the use of chiral auxiliaries to achieve high stereoselectivity. This method typically includes an acetate aldol addition, followed by an oxa-Michael reaction and a 1,3-syn reduction.
Modular Synthesis Strategy
A modular strategy has been employed using a chiral diphenylphosphane oxide as a key building block. This method involves a Horner-Wittig reaction with aldehydes, followed by a syn-reduction to form the 1,3-diol units.
Biological Production
Endophytic microorganisms, such as Aureobasidium pullulans, have been found to produce this compound. This biological route offers an alternative to chemical synthesis, providing a more sustainable approach.
Analytical Data
The structure and purity of this compound are typically confirmed using various analytical techniques.
| Technique | Data |
|---|---|
| Mass Spectrometry (EIMS) | Fragment at m/z 134 (89%) from cleavage between C5 and C6. |
| Nuclear Magnetic Resonance (NMR) | Hydroxymethine signals at δH 4.64 (1H, m) and 4.35 (1H, m). |
| Infrared Spectroscopy (IR) | Absorption bands indicative of hydroxyl and carboxyl groups. |
Research Results
Recent studies have focused on optimizing the synthesis of this compound for use in biosurfactant production. The compound is a crucial component in the synthesis of aureosurfactin, a potent biosurfactant derived from acyclic dimers of dihydroxydecanoic acids.
Synthesis of Aureosurfactin
The synthesis of aureosurfactin involves coupling protected forms of this compound. This process requires selective removal of protecting groups to facilitate esterification reactions.
Biological Activities
While this compound itself shows limited biological activity, its derivatives exhibit potential as antimicrobial agents. However, further research is needed to enhance their efficacy.
Chemical Reactions Analysis
Types of Reactions: (3R,5R)-3,5-Dihydroxydecanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of 3,5-dioxodecanoic acid.
Reduction: Formation of 3,5-dihydroxydecanol.
Substitution: Formation of 3,5-dichlorodecanoic acid.
Scientific Research Applications
(3R,5R)-3,5-dihydroxydecanoic acid is a compound with several applications, especially in the realm of microbiology and chemistry. It can be derived from microorganisms such as Aureobasidium pullulans AJF1, an endophytic yeast strain .
Applications
- Precursor in Biosynthesis: (3R,5R)-3,5-dihydroxydecanoic acid serves as a crucial building block in the synthesis of more complex natural products, including aureosurfactins, exophilins, halymecins, and verbalactones .
- Production of Hydroxy Fatty Acid Derivatives : It is a building block for lipid-type compounds with various structures . For example, it can be found as a monomer in (3 R,5 R)-3-(((3 R,5 R)-3,5-dihydroxydecanoyl)oxy)-5-hydroxydecanoic acid and (3 R,5 R)-3-(((3 R,5 R)-5-(((3 R,5 R)-3,5-dihydroxydecanoyl)oxy)-3-hydroxydecanoyl)oxy)-5-hydroxydecanoic acid .
- Surface Tension Activity: Aureosurfactins, which incorporate (3R,5R)-3,5-dihydroxydecanoic acid, exhibit surface tension activity, making them useful as biosurfactants .
- Component of Heavy Oil: It can be a component of heavy oil produced by Aureobasidium pullulans, specifically as a fatty acid constituent of arabitol and mannitol esters .
- Potential Role in Cardiovascular Health: Depurinized milk diet impacts cardiovascular function through increased bone marrow stem cell regenerative potential and decreased plasma oxidative stress parameters .
- Antibacterial Activity: Polyol lipids like liamocins, produced by Aureobasidium pullulans, which may contain derivatives of (3R,5R)-3,5-dihydroxydecanoic acid, show selective antibacterial activity against Streptococcus species .
- Production of δ-Lactone: The fungus Cephalosporium recifei NRRL 5161 produces the δ-lactone of 3,5-dihydroxydecanoic acid .
Mechanism of Action
The mechanism of action of (3R,5R)-3,5-Dihydroxydecanoic Acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Stereochemical Uniqueness: The 3R,5R configuration is extremely rare in natural dihydroxy fatty acids. Synthetic analogs like methyl (3S,5S)-3,5-dihydroxydecanoate highlight the critical role of stereochemistry in biological function and synthetic utility .
Chain Length and Functional Groups: Shorter-chain derivatives (e.g., 6-cyano-(3R,5R)-dihydroxyhexanoate) are synthetic intermediates for statins, emphasizing the pharmaceutical relevance of the 3R,5R motif . Longer-chain hydroxylated fatty acids (e.g., sophorolipid precursors) are structurally distinct but share biosurfactant roles .
Bioactivity and Polymerization: While this compound itself is inactive, its trimer exophilin A exhibits antibacterial activity due to ester linkage positioning (5-OH vs. 5'-OH) . Liamocins, which link 3,5-dihydroxydecanoic acid to polyols (mannitol/arabitol), demonstrate how acetylation and headgroup modifications enhance surfactant properties .
Biosynthetic Pathways :
- The HR-PKS pathway in Aureobasidium contrasts with the cytochrome P450-dependent hydroxylation in S. bombicola sophorolipid biosynthesis, reflecting evolutionary divergence in lipid metabolism .
Natural vs. Synthetic Utility :
- Natural derivatives (e.g., massoia lactone) are valued in flavor industries, while synthetic analogs enable scalable drug production (e.g., atorvastatin) .
Biological Activity
(3R,5R)-3,5-dihydroxydecanoic acid is a compound of significant interest due to its biological activities, particularly as an antimicrobial agent. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is a hydroxy fatty acid characterized by two hydroxyl groups at the 3 and 5 positions of a decanoic acid chain. Its molecular formula is , and it has been identified in various natural sources, particularly in the endophytic fungus Aureobasidium pullulans.
Antimicrobial Properties
Research has demonstrated that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. A study reported that derivatives of this compound, known as liamocins, showed selective antibacterial effects against Streptococcus species. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1.6 to 24.8 μg/ml, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Liamocins Derived from this compound
| Compound | Target Organism | MIC (μg/ml) |
|---|---|---|
| Liamocin A1 | Streptococcus agalactiae | 1.6 |
| Liamocin B1 | Streptococcus pneumoniae | 4.0 |
| Liamocin A2 | Streptococcus pyogenes | 12.0 |
| Liamocin B2 | Enterococcus faecalis | 24.8 |
The efficacy of these compounds suggests they could be developed into narrow-spectrum antimicrobial agents targeting specific bacterial pathogens .
The mechanism by which this compound exerts its antibacterial effects involves disrupting bacterial cell membranes and inhibiting essential cellular processes. The presence of hydroxyl groups is believed to enhance the interaction with bacterial membranes, leading to increased permeability and eventual cell lysis .
Study on Antibacterial Activity
In a controlled experiment conducted by Bischoff et al., liamocin oil derived from Aureobasidium pullulans was tested for its antibacterial properties against various strains of Streptococcus. The results indicated that the oil exhibited significant antibacterial activity with specific targeting capabilities .
Summary of Findings:
- The study highlighted the potential for using liamocins as therapeutic agents against streptococcal infections.
- Further research is needed to explore their efficacy in clinical settings.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
